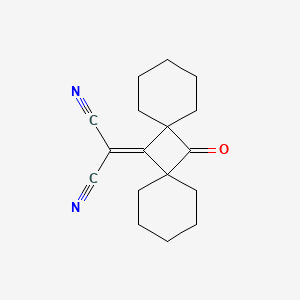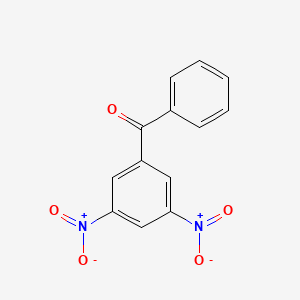
(3,5-Dinitrophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where the phenyl group is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The reaction is carried out by treating benzophenone with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dinitrophenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The phenyl group can be oxidized to form various oxidized derivatives
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Major Products Formed
Reduction: The major products are (3,5-diaminophenyl)(phenyl)methanone.
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include benzoic acid derivatives
Scientific Research Applications
(3,5-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(phenyl)methanone
- (3,5-Dinitrophenyl)(4-methoxyphenyl)methanone
Uniqueness
(3,5-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which significantly enhance its electron-withdrawing properties. This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer or no nitro groups. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
51911-74-1 |
|---|---|
Molecular Formula |
C13H8N2O5 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-11(14(17)18)8-12(7-10)15(19)20/h1-8H |
InChI Key |
FHIDEWWHKSJPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
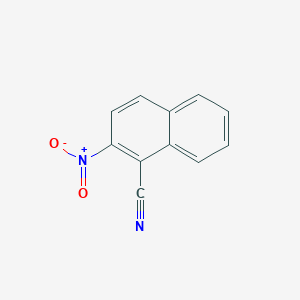
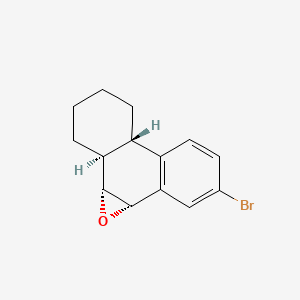

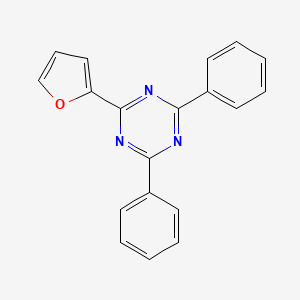

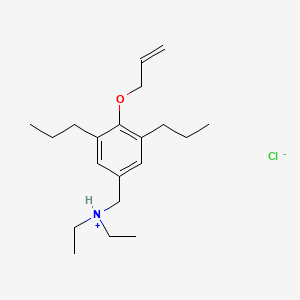
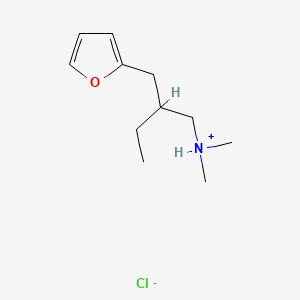


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
